2-Formyl-3,4,5-trihydroxybenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6O6 |
|---|---|
Molecular Weight |
198.13 g/mol |
IUPAC Name |
2-formyl-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C8H6O6/c9-2-4-3(8(13)14)1-5(10)7(12)6(4)11/h1-2,10-12H,(H,13,14) |
InChI Key |
HTSMVAGZIZZMGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1O)O)O)C=O)C(=O)O |
Origin of Product |
United States |
Elucidation of Natural Occurrence and Biogenic Pathways of 2 Formyl 3,4,5 Trihydroxybenzoic Acid
Identification as an Oxidative Degradation Product in Biological Systems
Scientific investigation has revealed that derivatives of 2-Formyl-3,4,5-trihydroxybenzoic acid can be found in biological systems as a result of the breakdown of larger, more complex parent compounds. This formation is primarily an oxidative process, where the parent molecule undergoes chemical changes upon exposure to oxygen.
Formation from Complex Natural Compounds (e.g., Echinochrome A)
A notable precursor to a derivative of this compound is Echinochrome A, a pigment found in several species of sea urchins. mdpi.com In studies on the degradation of Echinochrome A in aqueous solutions, a related compound, 4-ethyl-2-formyl-3,5,6-trihydroxybenzoic acid, was isolated and structurally identified. mdpi.com This finding directly links the natural occurrence of this formylated and hydroxylated benzoic acid structure to the decomposition of a well-known marine bioactive compound. mdpi.com
Echinochrome A is recognized for its antioxidant properties and is used in pharmaceutical preparations. mdpi.com However, its complex structure, which includes numerous phenolic hydroxyl groups, makes it susceptible to oxidative decomposition when in solution and exposed to air. mdpi.com The identification of 4-ethyl-2-formyl-3,5,6-trihydroxybenzoic acid as a degradation product is significant as it helps to understand the stability and chemical transformations of Echinochrome A under physiological conditions. mdpi.com
| Precursor Compound | Degradation Product | Source Organism of Precursor |
|---|---|---|
| Echinochrome A | 4-ethyl-2-formyl-3,5,6-trihydroxybenzoic acid | Sea Urchins (e.g., Scaphechinus mirabilis) |
Enzymatic and Non-Enzymatic Degradation Mechanisms
The degradation of Echinochrome A into its various byproducts, including the formylated trihydroxybenzoic acid derivative, is understood to be a non-enzymatic oxidative process. mdpi.com This auto-oxidation occurs in aqueous solutions that are equilibrated with air, indicating a reaction with molecular oxygen. mdpi.com
A proposed mechanism for this degradation involves the initial formation of an ortho-quinone from the phenolic structure of Echinochrome A. mdpi.com The subsequent cleavage of the aromatic ring system is believed to occur between two keto groups. This ring-opening event is a critical step that leads to the formation of smaller, rearranged molecules. It is hypothesized that the rupture of the ring in an early oxidation product of Echinochrome A, with the subsequent loss of water and carbon dioxide, leads to the formation of derivatives like 4-ethyl-2-formyl-3,5,6-trihydroxybenzoic acid. mdpi.com This pathway highlights a chemical, rather than enzymatic, transformation driven by the inherent reactivity of the precursor molecule with oxygen. mdpi.com
Biosynthetic Origins and Metabolic Intermediacy
While the formation of a 2-formyl-trihydroxybenzoic acid structure is established as a degradation product, its potential de novo biosynthesis in organisms is less clear. The following sections explore hypothetical pathways based on known biochemical reactions.
Proposed Pathways from Gallic Acid Precursors
Gallic acid (3,4,5-trihydroxybenzoic acid) is a common and widespread phytochemical in the plant kingdom. researchgate.netnih.gov Structurally, it is the direct precursor to this compound, lacking only the formyl group at the second carbon position.
A hypothetical biosynthetic pathway would involve the enzymatic formylation of gallic acid. Formylation reactions, where a formyl group (-CHO) is added to a molecule, are known in biochemistry and are catalyzed by enzymes called formyltransferases. wikipedia.org Such a pathway would likely proceed as follows:
Biosynthesis of Gallic Acid : Gallic acid itself is primarily synthesized in plants and microorganisms via the shikimate pathway. nih.gov
Formylation : A putative formyltransferase enzyme would then catalyze the addition of a formyl group to the gallic acid backbone at the C2 position, yielding this compound.
While plausible from a biochemical standpoint, the specific enzymes and genetic pathways responsible for the formylation of gallic acid to produce this particular compound have not been definitively identified in the scientific literature.
Microbial and Plant Biosynthesis Hypotheses
The de novo synthesis of this compound as a distinct metabolite in plants or microbes remains hypothetical. Plants and microorganisms are known to produce a vast array of benzoic acid derivatives through various metabolic pathways, primarily originating from the shikimate pathway which produces aromatic amino acids. nih.govnih.gov
Advanced Synthetic Methodologies and Chemical Transformations of 2 Formyl 3,4,5 Trihydroxybenzoic Acid
Chemical Synthesis Pathways and Strategies
The construction of the 2-Formyl-3,4,5-trihydroxybenzoic acid molecule can be approached through several distinct synthetic routes, including the direct modification of existing phenolic scaffolds, assembly from simpler acyclic precursors, and derivation from natural products.
The most direct route to this compound involves the regioselective introduction of a formyl group onto the 3,4,5-trihydroxybenzoic acid (gallic acid) scaffold. Given the multiple hydroxyl groups, achieving formylation specifically at the C2 position (ortho to a hydroxyl group) requires carefully chosen methods. Standard formylation reactions can often lead to a mixture of products or lack specificity.
A highly effective method for the ortho-formylation of phenols involves the use of magnesium dichloride (MgCl2) and triethylamine (Et3N) with paraformaldehyde as the formylating agent. orgsyn.orgorgsyn.org This procedure is known for its high regioselectivity, exclusively targeting the position ortho to a phenolic hydroxyl group. orgsyn.orgorgsyn.org The reaction proceeds by forming a magnesium phenoxide complex, which directs the electrophilic attack of the formylating species. For a substrate like gallic acid, this method is anticipated to favor formylation at the C2 or C6 positions, which are equivalent.
Table 1: Regioselective ortho-Formylation of Phenolic Scaffolds
| Reagents | Solvent | Conditions | Outcome | Reference |
|---|
This approach is advantageous due to its operational simplicity and the use of relatively benign reagents, making it suitable for larger-scale preparations. orgsyn.org
While the modification of existing aromatic scaffolds is common, total synthesis provides a route to construct the substituted benzene (B151609) ring from simple, non-aromatic precursors. Although specific total synthesis pathways for this compound are not extensively detailed in the literature, general strategies for synthesizing highly substituted aromatic rings can be applied. These methods often involve cycloaddition reactions, such as the Diels-Alder reaction, to form a cyclohexene ring, which is subsequently aromatized. The required functional groups (hydroxyl, carboxyl, and formyl precursors) would need to be installed on the diene and dienophile components prior to the cycloaddition. This approach, while offering flexibility, is typically more complex and involves a greater number of synthetic steps compared to the functionalization of a pre-existing gallic acid core.
Nature provides a rich source of complex phenolic compounds that can serve as precursors. The parent scaffold, gallic acid (3,4,5-trihydroxybenzoic acid), is abundant in various plants, including gallnuts, tea leaves, and oak bark, where it exists freely or as part of larger tannins. researchgate.netglobalresearchonline.net This readily available starting material makes the regioselective formylation described in section 3.1.1 a semi-synthetic route grounded in natural products.
Furthermore, research into the degradation of marine natural products has revealed the formation of closely related structures. For instance, the oxidative degradation of Echinochrome A, a pigment found in several sea urchin species, yields a variety of products. nih.govsemanticscholar.org Among these, the compound 4-ethyl-2-formyl-3,5,6-trihydroxybenzoic acid has been isolated and structurally characterized. nih.govsemanticscholar.org This discovery demonstrates that the 2-formyl-trihydroxybenzoic acid core is a stable structural motif that can be formed through the breakdown of more complex, biologically sourced molecules.
Complex Chemical Transformations of the Formyl Group
The formyl group in this compound is a key site for further chemical modification. Its aldehyde functionality allows for selective oxidation to a carboxylic acid or reduction to an alcohol, enabling the synthesis of a diverse array of derivatives.
The formyl group can be readily oxidized to a second carboxylic acid group, yielding 2,3,4-trihydroxy-1,2-benzenedicarboxylic acid. This transformation converts the aldehyde into a higher oxidation state without affecting the existing carboxyl and hydroxyl groups. libretexts.org A variety of oxidizing agents can accomplish this, with the choice of reagent depending on the desired reaction conditions and tolerance of other functional groups.
An efficient and common method involves the use of aqueous basic hydrogen peroxide. researchgate.net Other powerful oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), are also effective for converting aromatic aldehydes to carboxylic acids. libretexts.org
Table 2: Oxidation of the Formyl Group
| Product | Reagents | General Outcome | Reference |
|---|---|---|---|
| 2,3,4-Trihydroxy-1,2-benzenedicarboxylic acid | Hydrogen Peroxide (H₂O₂) in base | Efficient oxidation of aldehyde to carboxylic acid | researchgate.net |
Conversely, the formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group), affording 2-(Hydroxymethyl)-3,4,5-trihydroxybenzoic acid. This transformation is typically achieved using mild hydride-based reducing agents. Sodium borohydride (NaBH₄) is a common and effective reagent for this purpose, as it selectively reduces aldehydes and ketones without typically affecting more stable functional groups like carboxylic acids or the aromatic ring under standard conditions.
This selective reduction highlights the utility of the formyl group as a synthetic handle to introduce a hydroxymethyl moiety, which can then undergo further reactions such as etherification or esterification.
Table 3: Reduction of the Formyl Group
| Product | Reagents | General Outcome |
|---|
Nucleophilic Addition Reactions (e.g., Oxime Formation)
The aldehyde functional group in this compound is susceptible to nucleophilic attack, providing a key site for chemical modification. One of the most common nucleophilic addition reactions is the formation of oximes through condensation with hydroxylamine. nih.gov This reaction proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding aldoxime.
The general reaction can be represented as: R-CHO + NH₂OH → R-CH=NOH + H₂O
For this compound, this transformation converts the formyl group into an oxime functional group. The reaction is typically carried out under mild conditions, often in an alcoholic solvent, and can be facilitated by slight adjustments in pH. nih.gov Modern synthetic enhancements for oximation include solvent-free methods using microwave irradiation or the use of sonication, which can lead to higher yields and shorter reaction times. nih.gov
The formation of the oxime derivative can be confirmed using various spectroscopic techniques. For instance, in ¹³C NMR spectroscopy, the disappearance of the aldehyde carbon signal and the appearance of a new signal corresponding to the C=N carbon are indicative of successful oxime formation. nih.gov The resulting oxime derivatives are of significant interest as they can serve as versatile intermediates for further synthesis or as biologically active molecules themselves. nih.gov
Condensation Reactions and Heterocycle Formation
The aldehyde group of this compound is a key functional handle for the construction of heterocyclic systems through condensation reactions. These reactions typically involve the reaction of the aldehyde with a compound containing an active methylene group or other nucleophilic sites, leading to cyclization.
A common strategy involves an initial Knoevenagel condensation between the aldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate), catalyzed by a weak base. nih.gov This is followed by an intramolecular cyclization and often a subsequent aromatization step to yield a stable heterocyclic ring. Depending on the reaction partner, a wide variety of heterocyclic scaffolds can be synthesized. For example, condensation with active methylene nitriles can lead to the formation of substituted pyridines. nih.gov
Multicomponent reactions offer an efficient pathway to complex heterocycles from simple precursors in a single step. nih.gov The 2-formyl group can participate in such reactions, for instance, with an amine and a β-dicarbonyl compound, to construct fused heterocyclic systems. nih.govresearchgate.net These synthetic strategies are highly valuable for generating libraries of novel compounds with potential applications in medicinal chemistry and materials science.
Table 1: Examples of Heterocycle Formation via Aldehyde Condensation
| Reagent(s) | Intermediate Reaction Type | Resulting Heterocycle Core |
|---|---|---|
| Ethyl Cyanoacetate, Ammonia | Knoevenagel Condensation | Pyridine |
| Malononitrile, Dimedone | Michael Addition | Fused Pyran |
| Hydrazines | Condensation/Cyclization | Pyrazole |
Derivatization Chemistry of Phenolic Hydroxyl Groups
The three phenolic hydroxyl groups on the aromatic ring of this compound provide ample opportunities for derivatization. The reactivity of these groups can be modulated to achieve selective modification, leading to a wide range of esters, ethers, and acylated derivatives.
Esterification and Etherification Studies
Esterification of the phenolic hydroxyl groups is a common transformation. For the parent compound, gallic acid (3,4,5-trihydroxybenzoic acid), esterification of the carboxylic acid function is readily achieved by reaction with an alcohol in the presence of an acid catalyst. ekb.eg The phenolic groups can also be esterified, typically using more reactive acylating agents like acid chlorides or anhydrides under basic conditions.
Etherification provides a method to convert the hydroxyl groups into more stable ether linkages. A classic example is the reaction of gallic acid with dimethyl sulfate in the presence of a base to yield methyl 3,4,5-trimethoxybenzoate. This reaction proceeds via Williamson ether synthesis, where the phenoxide ions act as nucleophiles. The relative reactivity of the three hydroxyl groups can be influenced by steric and electronic factors.
Alkylation and Acylation Reactions
Alkylation and acylation are fundamental reactions for modifying the phenolic hydroxyls. colostate.edu Acylation is typically performed using acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine. The choice of acylating agent allows for the introduction of various functional groups, which can alter the molecule's chemical and physical properties.
Alkylation introduces alkyl groups and is commonly achieved using alkyl halides in the presence of a base. The selection of the alkylating agent and reaction conditions can allow for some degree of regioselectivity, although protecting group strategies are often necessary for precise control over which hydroxyl group reacts. colostate.edu
Investigation of Protective Group Strategies
Given the multiple reactive sites on this compound, the use of protecting groups is crucial for achieving chemoselectivity in multi-step syntheses. wikipedia.org Protecting groups temporarily mask a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule.
For the phenolic hydroxyl groups, common protecting groups include:
Silyl ethers (e.g., Trimethylsilyl (TMS), tert-Butyldimethylsilyl (TBDMS)): These are easily introduced and can be removed under mild acidic conditions or with a fluoride source.
Benzyl ethers (Bn) : These are robust and stable to a wide range of conditions but can be removed by catalytic hydrogenation.
Acetals and Ketals : These can be used to protect vicinal diols, such as the 3,4-dihydroxy arrangement in the target molecule.
The choice of protecting group depends on its stability towards the reaction conditions planned for other parts of the molecule and the conditions required for its eventual removal. wikipedia.org Orthogonal protection, where different protecting groups can be removed selectively without affecting others, is a powerful strategy for complex syntheses involving this molecule. wikipedia.org
Table 2: Common Protecting Groups for Phenolic Hydroxyls
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
|---|---|---|---|
| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl) | Mild acid (e.g., acetic acid), Fluoride ions (e.g., TBAF) |
| tert-Butyldimethylsilyl | TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Acid (e.g., HCl), Fluoride ions (e.g., TBAF) |
| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic Hydrogenation (H₂, Pd/C) |
Chelation Chemistry and Metal Complexation Studies
The arrangement of three adjacent hydroxyl groups (a pyrogallol moiety) on the benzene ring, along with the nearby carboxylic acid, makes this compound a potent chelating agent for a variety of metal ions. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion.
Studies on the parent compound, gallic acid, have shown strong complexation with numerous metal ions, including aluminum (Al³⁺) and lanthanides like praseodymium (Pr³⁺). mdpi.com The complexation with Pr³⁺ involves the replacement of one proton from the ligand and coordination with an adjacent phenolic oxygen. With Al³⁺, gallic acid can form complexes with ligand-to-metal ratios of 1:1, 2:1, and 3:1. mdpi.com The presence of the ortho-formyl group in this compound is expected to influence the stability and structure of the resulting metal complexes. The catechol-like moiety (3,4-dihydroxy groups) is particularly effective at binding hard metal ions. The stability of these complexes is pH-dependent, as deprotonation of the phenolic hydroxyl groups is generally required for strong chelation.
Table 3: Reported Metal Complex Stoichiometries with Gallic Acid
| Metal Ion | Ligand-to-Metal Ratio(s) | Reference |
|---|---|---|
| Al(III) | 1:1, 2:1, 3:1 | mdpi.com |
The study of these metal complexes is significant for applications ranging from the development of new catalysts to the design of agents for metal sequestration.
Coordination with Transition Metal Ions (e.g., Iron)
The presence of multiple oxygen-containing functional groups in this compound makes it an effective chelating agent for transition metal ions. The hydroxyl (-OH) and carboxyl (-COOH) groups, in particular, can donate lone pairs of electrons to form coordinate bonds with metal ions. The formyl group (-CHO) can also participate in coordination, though typically less readily than hydroxyl and carboxyl groups.
The coordination process typically involves the deprotonation of the carboxylic acid and one or more phenolic hydroxyl groups, allowing the negatively charged oxygen atoms to bind to a positively charged metal ion. The specific coordination mode can vary depending on factors such as the metal ion's identity, the reaction's pH, and the stoichiometry of the reactants.
For instance, in the case of iron(III), a hard Lewis acid, it is expected to form strong complexes with the hard oxygen donor sites of this compound. The formation of these iron complexes is often indicated by a distinct color change in the solution. The stability of these complexes is enhanced by the chelate effect, where the multidentate nature of the ligand leads to a more thermodynamically stable metal-ligand complex compared to complexes with monodentate ligands.
The coordination can result in the formation of mononuclear or polynuclear complexes. In a mononuclear complex, a single metal ion is coordinated to one or more molecules of the ligand. In polynuclear complexes, multiple metal ions are bridged by the ligand molecules, leading to the formation of larger aggregates or coordination polymers.
| Functional Group | Role in Coordination | Typical Bonding |
| Carboxyl (-COOH) | Deprotonates to -COO⁻ and coordinates to the metal ion. | Ionic/Covalent |
| Hydroxyl (-OH) | Deprotonates to -O⁻ and coordinates to the metal ion. | Ionic/Covalent |
| Formyl (-CHO) | The oxygen atom can coordinate to the metal ion. | Coordinate Covalent |
Structural Characterization of Metal Chelates
In the absence of single-crystal X-ray data, spectroscopic methods are invaluable. Infrared (IR) spectroscopy can provide evidence of coordination by showing shifts in the vibrational frequencies of the functional groups involved in bonding. For example, a shift in the C=O stretching frequency of the carboxylic acid and changes in the O-H stretching region can indicate coordination.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can also be used to characterize the structure of these complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites can provide insights into the binding mode of the ligand.
Electron Paramagnetic Resonance (EPR) spectroscopy is a useful technique for studying complexes with paramagnetic metal ions, such as iron(III), providing information about the electronic environment of the metal center.
The coordination geometry around the metal ion can vary. For example, with iron(III), an octahedral geometry is common, where the metal ion is coordinated to six donor atoms. These donor atoms can come from one or more molecules of this compound and potentially from solvent molecules.
| Analytical Technique | Information Obtained |
| X-ray Crystallography | Precise bond lengths, bond angles, and coordination geometry in the solid state. |
| Infrared (IR) Spectroscopy | Changes in vibrational frequencies of functional groups upon coordination. |
| Nuclear Magnetic Resonance (NMR) | Information about the ligand's binding mode in solution. |
| Electron Paramagnetic Resonance (EPR) | Electronic environment of paramagnetic metal ions. |
Influence of Chelation on Reactivity and Stability
The chelation of a metal ion to this compound can significantly alter the chemical reactivity and stability of the molecule. The coordination can protect the functional groups from participating in other reactions. For example, the coordinated hydroxyl and carboxyl groups may be less susceptible to oxidation or other chemical transformations.
Conversely, the metal center can also activate the ligand, making it more susceptible to certain reactions. The electron-withdrawing effect of the metal ion can influence the aromatic ring's electron density, potentially altering its reactivity in electrophilic or nucleophilic aromatic substitution reactions.
| Property | Influence of Chelation |
| Reactivity of Functional Groups | Can be decreased (protection) or increased (activation) depending on the reaction. |
| Aromatic Ring Reactivity | May be altered due to the electronic effects of the coordinated metal ion. |
| Thermal Stability | Often increased upon formation of a stable metal complex. |
| Chemical Stability | Can be enhanced, protecting the ligand from degradation. |
Sophisticated Spectroscopic and Structural Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic compounds in solution. For a molecule with the complexity of 2-Formyl-3,4,5-trihydroxybenzoic acid, a combination of one-dimensional and multi-dimensional NMR techniques would be employed for a definitive structural assignment.
Multi-dimensional NMR experiments are crucial for establishing the connectivity of atoms within a molecule. youtube.com
Correlation SpectroscopY (COSY): This proton-proton correlation experiment would be utilized to identify protons that are coupled to each other, typically through two or three bonds. science.gov For this compound, a COSY spectrum would be expected to show a correlation between the aldehydic proton and any aromatic protons it might have a long-range coupling with, as well as correlations between the hydroxyl protons and potentially the adjacent aromatic proton, depending on the solvent and exchange rate.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is used to determine direct one-bond correlations between protons and the carbon atoms they are attached to. researchgate.net This technique would definitively assign the proton signals to their corresponding carbon atoms in the this compound molecule. For instance, the signal for the single aromatic proton would correlate with the signal for the aromatic carbon to which it is bonded.
A hypothetical table of expected NMR data for this compound is presented below, based on the analysis of structurally similar compounds.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H (aromatic) | ~7.0-7.5 | ~110-115 | C(aromatic), C=O (formyl), C=O (carboxyl) |
| H (aldehyde) | ~9.5-10.0 | ~190-195 | C(aromatic) |
| OH (phenolic) | Variable | - | C(aromatic) |
| COOH | Variable | ~165-170 | - |
Note: The chemical shifts are estimates and can vary depending on the solvent and other experimental conditions.
The presence of multiple hydroxyl groups and a formyl group in proximity on the benzene (B151609) ring suggests the possibility of significant intramolecular hydrogen bonding. These interactions can influence the molecule's conformation and chemical reactivity. Advanced NMR techniques, such as variable temperature NMR studies and Nuclear Overhauser Effect (NOE) experiments (e.g., ROESY or NOESY), can provide insights into these dynamic processes and through-space interactions. For instance, the observation of an NOE between the aldehydic proton and a hydroxyl proton could indicate a preferred conformation where these groups are in close spatial proximity.
High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition and Fragmentation Analysis
High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the precise elemental composition of a molecule and for obtaining structural information through the analysis of its fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected as the primary ion. The high-resolution measurement of the mass-to-charge ratio (m/z) of this ion would allow for the determination of the elemental formula with high accuracy. For C₈H₆O₆, the expected exact mass of the [M-H]⁻ ion would be calculated and compared to the experimental value.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the [M-H]⁻ ion) and its subsequent fragmentation by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. For substituted benzoic acids, characteristic fragmentation pathways often involve the loss of small neutral molecules such as H₂O, CO, and CO₂. miamioh.edu For this compound, one would anticipate fragmentation patterns corresponding to the loss of the formyl group, the carboxyl group, and successive losses of water from the hydroxyl groups. The fragmentation of ortho-substituted benzoic acids can sometimes show a neighboring group participation effect, which could lead to unique fragmentation patterns. nih.govacs.org
A predicted fragmentation pattern for this compound in negative ion mode ESI-MS/MS is outlined below:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |
| 197.0141 [M-H]⁻ | 179.0035 | H₂O | Loss of a water molecule |
| 197.0141 [M-H]⁻ | 169.0293 | CO | Loss of carbon monoxide from the formyl group |
| 197.0141 [M-H]⁻ | 153.0191 | CO₂ | Loss of carbon dioxide from the carboxyl group |
| 153.0191 | 125.0238 | CO | Subsequent loss of carbon monoxide |
Note: The m/z values are calculated based on the elemental composition.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information about bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.
While a crystal structure for the target molecule is not available, the crystal structure of the closely related compound, 3,4,5-trihydroxybenzoic acid (gallic acid), has been determined. nih.govresearchgate.netresearchgate.net Studies on gallic acid have revealed a planar molecular structure with extensive intermolecular hydrogen bonding. nih.govresearchgate.netresearchgate.net It is plausible that this compound would also adopt a relatively planar conformation, with the potential for both intramolecular hydrogen bonding between the formyl group and an adjacent hydroxyl group, and a complex network of intermolecular hydrogen bonds involving the hydroxyl and carboxylic acid functionalities. A hypothetical table of crystallographic data, based on what would be determined from such an experiment, is provided.
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Bond Lengths (Å) | C-C, C-O, C=O, O-H |
| Bond Angles (°) | Angles between bonded atoms |
| Torsion Angles (°) | Dihedral angles defining conformation |
| Hydrogen Bonding | Intramolecular and intermolecular contacts |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and analyzing the nature of its chemical bonds. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the FT-IR and Raman spectra would be expected to show characteristic absorption or scattering bands corresponding to:
O-H stretching vibrations of the hydroxyl and carboxylic acid groups.
C=O stretching vibrations of the carboxylic acid and formyl groups.
C=C stretching vibrations of the aromatic ring.
Various bending and stretching vibrations of C-H, C-O, and C-C bonds.
A detailed analysis of the positions, intensities, and shapes of these bands would confirm the molecular structure and provide information about the strength and environment of the chemical bonds.
However, no experimental or theoretical FT-IR or Raman spectra for this compound have been reported in the scientific literature. Consequently, a data table of its vibrational frequencies cannot be compiled.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals and is influenced by the extent of conjugation in the molecule.
The aromatic ring in this compound, along with the carboxylic acid and formyl substituents, forms a conjugated system. This conjugation is expected to result in characteristic absorption bands in the UV region. The analysis of the UV-Vis spectrum would allow for the identification of π→π* and n→π* electronic transitions. The position and intensity of these bands would provide insights into the electronic structure and the extent of electronic delocalization within the molecule.
Regrettably, there is no available UV-Vis spectroscopic data for this compound in published research. As a result, a data table of its electronic transitions and absorption maxima cannot be presented.
Mechanistic Biological Studies Excluding Clinical Human Trials
Molecular Interaction Profiling
Currently, there is a lack of specific in vitro studies detailing the binding affinity and selectivity of 2-Formyl-3,4,5-trihydroxybenzoic acid for specific cellular receptors. Such studies are crucial for identifying the direct molecular targets through which this compound may exert its biological effects.
Enzyme Modulation and Inhibition Mechanisms (In Vitro)
Information regarding the specific enzymes that are inhibited by this compound and the nature of this inhibition (i.e., reversible or irreversible) is not well-documented in the scientific literature.
A thorough kinetic characterization of enzyme modulation by this compound, including the determination of inhibition constants (K_i) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), has not been reported.
Cellular Pathway Modulation in Model Systems (In Vitro)
While related phenolic compounds have been shown to modulate various cellular pathways in vitro, specific studies delineating the impact of this compound on cellular signaling cascades in model systems are not available. Research in this area would be necessary to understand how this compound influences cellular functions such as proliferation, apoptosis, and inflammation.
Investigations into Oxidative Stress Pathways
While no studies on this compound and oxidative stress were found, the parent compound, gallic acid (3,4,5-trihydroxybenzoic acid), is a well-documented antioxidant. nih.govresearchgate.netresearchgate.net Studies have shown its capacity to scavenge free radicals, which is attributed to the three hydroxyl groups on its aromatic ring. researchgate.net The antioxidant properties of various other hydroxybenzoic acids have also been evaluated, with their effectiveness often linked to the number and position of hydroxyl groups. nih.gov
Cellular Response and Signaling Cascade Analysis
Specific data on the cellular responses and signaling cascades modulated by this compound is not available. For related compounds, such as 3,4,5-trihydroxycinnamic acid, research has demonstrated anti-inflammatory effects through the activation of the Nrf2 pathway in microglial cells. nih.gov This pathway is a key regulator of cellular defense against oxidative stress.
Molecular Mechanisms of Antimicrobial Action in Cell Cultures
There is no available research detailing the molecular mechanisms of antimicrobial action for this compound in cell cultures. However, the broader class of phenolic acids, including gallic acid, has been investigated for antimicrobial properties against various pathogens. dergipark.org.trmdpi.com Studies on 3,4,5-trihydroxybenzoic acid have confirmed its antifungal activity against several species, including Candida and dermatophytes. researchgate.net The precise mechanisms often involve disruption of microbial cell membranes or inhibition of essential enzymes.
Investigations into Anti-inflammatory Mechanisms (In Vitro)
No in vitro studies on the anti-inflammatory mechanisms of this compound could be located.
Modulation of Inflammatory Mediators
Information regarding the modulation of inflammatory mediators by this compound is absent from the current scientific literature. In contrast, studies on related molecules like 3,4,5-trihydroxycinnamic acid have shown that it can suppress the production of pro-inflammatory cytokines in keratinocyte cell lines stimulated with TNF-α/IFN-γ. nih.gov Similarly, gallic acid has been shown to inhibit the secretion of inflammatory cytokines such as IL-1β, IL-6, and TNF-α. mdpi.com
Pathway Analysis in Inflammatory Cell Models
A specific pathway analysis for this compound in inflammatory cell models has not been published. For comparison, research on 3,4,5-trihydroxycinnamic acid has implicated the inhibition of the AKT/ERK/NF-κB signaling pathways in its anti-inflammatory effects. nih.gov Resveratrol, another polyphenol, is known to exert anti-inflammatory effects by blocking NF-κB and MAPK signaling pathways. mdpi.com
Applications in Advanced Materials Science and Analytical Chemistry
Utilization in Corrosion Inhibition and Rust Conversion Research
The presence of multiple hydroxyl and carboxyl functional groups in 2-Formyl-3,4,5-trihydroxybenzoic acid suggests its potential as an effective corrosion inhibitor for metals, particularly steel. Organic compounds containing such groups are known to be efficient corrosion inhibitors by adsorbing onto the metal surface and forming a protective barrier. researchgate.net
Formation of Protective Chelate Films on Metal Surfaces
The primary mechanism by which this compound is thought to protect metal surfaces is through the formation of a stable, insoluble chelate film. The three adjacent hydroxyl groups and the carboxylic acid group can coordinate with metal ions, such as Fe(III) present on a steel surface, to form a robust, polymeric complex. This process is analogous to the well-documented chelation of Fe(III) by similar phenolic compounds like 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid. nih.govnih.gov
Studies on related dihydroxybenzoic acids have shown that complexation with Fe(III) can occur in various stoichiometric ratios (1:1, 1:2, and 1:3 ligand-to-metal), leading to the formation of higher-order complexes at increased concentrations. nih.gov This chelation is highly specific for iron, and the resulting complex effectively passivates the metal surface, creating a barrier that isolates it from the corrosive environment. This protective layer hinders both the anodic dissolution of the metal and the cathodic reactions that drive the corrosion process.
Surface Science and Adsorption Mechanism Studies
The effectiveness of an organic corrosion inhibitor is intrinsically linked to its ability to adsorb onto the metal surface. The adsorption of this compound is expected to be a spontaneous process, driven by the interaction of the electron-rich aromatic ring and the lone pair electrons of the oxygen atoms in the hydroxyl and carboxyl groups with the vacant d-orbitals of the metal atoms.
While direct adsorption isotherm studies for this compound are not extensively documented, research on the adsorption of the closely related gallic acid on various surfaces provides valuable insights. The adsorption of gallic acid has been shown to follow models such as the Langmuir and Freundlich isotherms, indicating the formation of a monolayer or a heterogeneous surface coverage, respectively. researchgate.netnih.govbiointerfaceresearch.com The adsorption process is influenced by factors such as pH, concentration of the inhibitor, and temperature. biointerfaceresearch.com
Surface characterization techniques are crucial for confirming the formation and nature of the protective film. Techniques such as X-ray Photoelectron Spectroscopy (XPS) can identify the chemical interactions between the inhibitor and the metal surface, while Scanning Electron Microscopy (SEM) can visualize the formation of a protective organic film and the reduction in corrosion-induced surface damage. nih.govnih.gov FT-IR and XRD analysis can further confirm the adsorption of the inhibitor and the composition of the surface film. researchgate.net
Development of Advanced Analytical Methodologies
The electroactive and chromophoric nature of this compound, stemming from its phenolic and aldehydic functionalities, makes it a suitable candidate for detection and quantification by various advanced analytical techniques.
Photoelectrochemical Sensor Platforms for Detection and Quantification
Photoelectrochemical (PEC) sensors offer a highly sensitive and selective approach for the detection of electroactive species. While specific PEC sensors for this compound are an emerging area of research, platforms developed for similar phenolic compounds, such as 3,4,5-trihydroxybenzoic acid (gallic acid), demonstrate the potential of this technology. scielo.br
A typical PEC sensor involves a semiconductor-based photoelectrode that, upon illumination, generates electron-hole pairs. The presence of an analyte like this compound can influence the photocurrent generated, either by acting as an electron donor or by reacting with photogenerated reactive oxygen species, leading to a measurable change in the signal that is proportional to its concentration. uantwerpen.beuantwerpen.be For instance, a PEC platform using a fluorine-doped tin oxide electrode modified with cadmium sulfide (B99878) and poly(D-glucosamine) has been successfully used for the amperometric determination of 3,4,5-trihydroxybenzoic acid. scielo.br
| Parameter | Value |
| Linear Range | 0.2 to 500 µmol L⁻¹ |
| Limit of Detection | 0.1 µmol L⁻¹ |
| Recovery in Samples | 95.88 to 101.72% |
| Data for a photoelectrochemical sensor for 3,4,5-trihydroxybenzoic acid, a structurally similar compound. scielo.br |
Chromatographic Separation and Detection Methods (e.g., HPLC-MS/MS)
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for the separation, identification, and quantification of this compound in complex matrices. The development of such methods often involves optimizing the stationary phase, mobile phase composition, and MS/MS parameters.
For the analysis of hydroxybenzoic acids, reversed-phase chromatography is commonly employed, using columns such as C18 or those with embedded polar groups to enhance the retention of these polar compounds. unipi.it The mobile phase typically consists of an aqueous solution with an organic modifier like acetonitrile (B52724) or methanol, often acidified with formic acid to ensure the analytes are in their protonated form for better retention and ionization. vu.edu.aumdpi.com
Detection by MS/MS in the negative ion mode is highly effective for phenolic acids, as they readily deprotonate to form [M-H]⁻ ions. Multiple Reaction Monitoring (MRM) is then used for quantification, where specific precursor-to-product ion transitions are monitored for high selectivity and sensitivity. rrml.ro
Table: Typical HPLC-MS/MS Parameters for Hydroxybenzoic Acid Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 or polar-embedded |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Ionization Mode | Electrospray Ionization (ESI) - Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
General parameters based on methods for similar phenolic acids. unipi.itvu.edu.aumdpi.com
Spectrophotometric and Electrochemical Detection Systems
Spectrophotometric Methods: The aromatic structure of this compound results in strong absorption in the UV region of the electromagnetic spectrum, which can be utilized for its quantification. researchgate.net However, in complex mixtures where other compounds absorb at similar wavelengths, direct spectrophotometry may lack selectivity. scielo.br To overcome this, derivatization reactions can be employed to produce a colored product that can be measured in the visible region. For example, phenolic compounds can react with reagents like diazotized sulphanilic acid to form colored complexes. icontrolpollution.com
Electrochemical Methods: The hydroxyl groups on the aromatic ring of this compound are susceptible to electrochemical oxidation. This property can be exploited for its detection using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). The oxidation of the trihydroxybenzoic acid moiety is expected to produce distinct peaks in the voltammogram, with the peak current being proportional to the concentration of the compound. researchgate.net
The electrochemical oxidation of phenolic compounds typically involves the transfer of electrons and protons, and the potential at which this occurs is dependent on the molecular structure and the pH of the solution. mdpi.com Modified electrodes, incorporating nanomaterials or polymers, can be used to enhance the sensitivity and selectivity of the electrochemical detection of such phenolic compounds. mdpi.com
Integration into Polymeric and Composite Materials
The multifunctionality of this compound makes it a valuable candidate for the synthesis of novel polymers and the modification of composite materials. Its aromatic core, decorated with reactive sites, allows it to be incorporated into polymer backbones or used to functionalize material surfaces.
While extensive research into homopolymers of this compound is not widely documented, its structure is ideally suited for its use as a monomer or "linker" in the construction of highly complex, porous polymers known as Covalent Organic Frameworks (COFs). COFs are crystalline materials formed from organic monomers linked by strong covalent bonds, creating ordered, porous structures. tcichemicals.comtcichemicals.com
The distinct functional groups on the molecule can participate in various polymerization reactions:
Formyl (Aldehyde) Group: This group is highly reactive towards amines, enabling the formation of stable imine bonds. This is one of the most common and robust reactions used in COF synthesis. tcichemicals.comtcichemicals.com By reacting this compound with multi-amine linkers, it can be integrated into a stable, crystalline polymer network.
Hydroxyl Groups: The three phenolic hydroxyl groups can undergo condensation reactions, notably with boronic acids to form boronate ester linkages, another foundational chemistry in COF development. tcichemicals.com These groups also enhance the hydrophilicity and potential for hydrogen bonding within the resulting polymer structure.
Carboxylic Acid Group: This group can form amide bonds with amines or ester bonds with alcohols, providing another route for polymerization or for post-synthesis modification of the polymer.
The combination of these groups in a single, rigid molecule allows for the design of multifunctional frameworks. For instance, the aldehyde can be used for the primary framework construction, leaving the hydroxyl and carboxyl groups available for later functionalization, such as chelating metal ions or serving as catalytic sites.
Table 1: Polymerization Potential of this compound Functional Groups
| Functional Group | Potential Co-Monomer/Linker | Resulting Covalent Bond | Polymer Type / Application |
| Formyl (-CHO) | Aromatic Amines (e.g., 1,3,5-Tris(4-aminophenyl)benzene) | Imine (-C=N-) | Imine-linked Covalent Organic Frameworks (COFs) |
| Hydroxyl (-OH) | Boronic Acids (e.g., 4-Formylphenylboronic acid) | Boronate Ester (-B-O-) | Boronate-ester-linked COFs |
| Carboxylic Acid (-COOH) | Amines, Alcohols | Amide (-CO-NH-), Ester (-CO-O-) | Polyamides, Polyesters, Post-synthesis modification |
The chemical structure of this compound makes it suitable for modifying the surfaces of various materials, from nanoparticles to bulk substrates. Surface modification is critical for altering properties such as wettability, adhesion, biocompatibility, and chemical reactivity.
The multiple hydroxyl groups on the benzene (B151609) ring can form strong hydrogen bonds with oxide surfaces (e.g., silica, titania, alumina) or with polymers containing hydrogen bond acceptors. This allows the molecule to form a stable, self-assembled layer on a material's surface. This is analogous to how tannic acid, a natural polymer of gallic acid, is used for the surface functionalization of polymeric nanoparticles. nih.gov
Once anchored to a surface, the molecule presents its other functional groups—the formyl and carboxylic acid groups—outward. These exposed groups can then be used for further chemical reactions:
The aldehyde group provides a reactive site for the covalent immobilization of proteins, DNA, or other molecules containing primary amine groups via Schiff base formation.
The carboxylic acid group can be activated to form amide bonds, providing another versatile handle for covalent surface functionalization.
This dual-functionality—strong surface adhesion via its hydroxyl groups and available reactive sites—makes it a promising agent for creating functional, chemically active surfaces.
Table 2: Potential Effects of Surface Modification with this compound
| Material Type | Interacting Functional Group(s) | Potential Change in Surface Property | Subsequent Application |
| Metal Oxide Nanoparticles | Hydroxyl Groups | Increased hydrophilicity, negative surface charge | Improved dispersion in aqueous media, platform for bioconjugation |
| Polymeric Films | Hydroxyl Groups | Altered wettability, increased surface energy | Enhanced adhesion, printability, or biocompatibility |
| Gold Surfaces (pre-functionalized) | Carboxylic Acid / Formyl Group | Covalent attachment | Development of biosensors, functional electronics |
Application as Chemical Probes and Labeling Agents for Research Purposes
In analytical chemistry and biomedical research, chemical probes and labeling agents are essential tools for detecting, visualizing, and quantifying specific molecules or cellular components. The reactivity of the aldehyde group in this compound gives it potential for use as a labeling agent.
Aldehydes readily react with primary amines, such as the N-terminus of proteins or the amine groups on the side chain of lysine (B10760008) residues, to form a Schiff base. This reaction is a common strategy for bioconjugation. Therefore, this compound could be used to label biomolecules. The trihydroxybenzoic acid portion of the molecule could impart useful properties to the label, such as:
Antioxidant properties: The gallol group is a known radical scavenger.
Metal chelation: The vicinal hydroxyl groups can coordinate with certain metal ions.
Enhanced water solubility.
While specific applications of this compound as a probe are not yet prevalent in the literature, its structure is analogous to other phenolic compounds that are studied for their electrochemical or fluorescent properties. For example, methods have been developed for the photoelectrochemical determination of 3,4,5-trihydroxybenzoic acid (gallic acid). scielo.brscielo.br Further research could explore whether the addition of the formyl group modulates these properties in a useful way for sensing applications. Its potential lies in its ability to be covalently attached to a target via its aldehyde, with the trihydroxyphenyl moiety serving as the signaling or reporter component.
Table 3: Potential Research Applications as a Chemical Label
| Target Molecule | Reactive Group on Target | Covalent Linkage | Potential Research Use |
| Proteins / Peptides | Primary Amines (Lysine, N-terminus) | Imine (Schiff Base) | Modifying protein properties; attaching a metal-chelating or antioxidant tag. |
| Amine-functionalized DNA | Primary Amine | Imine (Schiff Base) | Labeling DNA for detection or functionalization. |
| Amine-modified Surfaces | Primary Amine | Imine (Schiff Base) | Preparing affinity chromatography columns or biosensor surfaces. |
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Routes
The efficient and selective synthesis of 2-Formyl-3,4,5-trihydroxybenzoic acid presents a considerable chemical challenge due to the multiple reactive hydroxyl groups on the aromatic ring. Future research must focus on developing novel, high-yield synthetic strategies. The electron-rich nature of the gallic acid ring makes it susceptible to over-oxidation and non-selective reactions.
Key areas for exploration include:
Regioselective Formylation: Investigating methods for the direct and selective introduction of a formyl group at the C2 position is a primary goal. This could involve leveraging advanced organometallic catalysts or enzymatic processes that can operate under mild conditions to avoid unwanted side reactions. nih.gov
Protecting Group Strategies: A plausible route involves the temporary protection of the hydroxyl and carboxylic acid functionalities of gallic acid, followed by formylation and subsequent deprotection. Research into orthogonal protecting groups that can be selectively removed would be crucial for streamlining this process.
Building-Block Approach: An alternative strategy is to synthesize the molecule from smaller, pre-functionalized precursors. This could involve coupling a protected 2,3,4-trihydroxybenzaldehyde (B138039) derivative with a synthon that introduces the carboxylic acid group.
| Synthetic Strategy | Description | Potential Advantages | Anticipated Challenges |
|---|---|---|---|
| Direct Regioselective Formylation | Introduction of a formyl group directly onto the gallic acid scaffold at the C2 position using methods like the Vilsmeier-Haack or Duff reaction. researchgate.net | Atom economy, fewer synthetic steps. | Low regioselectivity, potential for side reactions and polymerization. |
| Protecting Group Chemistry | Protecting the three hydroxyl groups and the carboxylic acid, followed by formylation and deprotection. | Higher selectivity and control over the reaction. | Increased number of steps, potential for low overall yield. |
| Convergent Synthesis | Synthesizing substituted benzene (B151609) ring fragments separately and then combining them to form the final product. | High control over substitution patterns, potential for modular synthesis of derivatives. | Longer synthetic route, requires careful planning of fragment synthesis. |
Design and Synthesis of Advanced Derivatives with Enhanced Specificity
The presence of both a carboxylic acid and a formyl group makes this compound an exceptionally versatile platform for creating a diverse library of derivatives. The formyl group, in particular, serves as a reactive handle for a variety of chemical transformations.
Future synthetic campaigns could focus on:
Schiff Base and Hydrazone Formation: The aldehyde can be readily condensed with a wide range of primary amines, hydrazines, and hydroxylamines to form imines (Schiff bases), hydrazones, and oximes. By incorporating specific amine-containing molecules (e.g., peptides, targeting ligands), derivatives with enhanced biological specificity could be developed.
Reductive Amination: The formyl group can be converted into an aminomethyl group via reductive amination, allowing for the stable linkage of secondary and primary amines.
Bioconjugation: The reactive aldehyde can be used to conjugate the molecule to larger biomolecules like proteins or polysaccharides, potentially creating novel materials or targeted therapeutic agents. mdpi.com Studies on conjugating gallic acid to dextran (B179266) have shown enhanced antioxidant properties. mdpi.com
Heterocycle Formation: The formyl group, in conjunction with the adjacent hydroxyl groups, could serve as a precursor for the synthesis of fused heterocyclic systems, a common motif in many pharmacologically active compounds.
Amide derivatives of gallic acid have been synthesized to improve properties such as lipophilicity, which may enhance the ability to cross the blood-brain barrier. nih.gov Similar strategies could be applied to this compound to create derivatives with tailored physicochemical properties.
| Derivative Class | Synthetic Rationale | Potential Enhanced Property | Example Precursors |
|---|---|---|---|
| Schiff Bases/Imines | Condensation of the formyl group with primary amines. | Modulated biological activity, potential for metal chelation. | Amino acids, aromatic amines. |
| Hydrazones | Reaction of the formyl group with hydrazines. | Pharmacological activity, synthetic intermediates. | Hydrazine, phenylhydrazine. |
| Oximes | Reaction of the formyl group with hydroxylamines. | Ligands for metal complexes, bio-orthogonal chemistry handles. | Hydroxylamine hydrochloride. |
| Peptide Conjugates | Coupling with amino acids or peptides via the carboxylic acid or formyl group. globalresearchonline.net | Targeted delivery, enhanced bioavailability. globalresearchonline.net | Dipeptides, tripeptides, specific cell-targeting peptides. |
Integration of Multi-Omics Data for Comprehensive Biological Understanding
To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of various "omics" technologies can provide an unbiased, comprehensive view of the molecular changes induced by the compound in biological systems. Metabolomics studies on the parent compound, gallic acid, have been used to elucidate its anti-inflammatory mechanisms by identifying key biomarkers and metabolic pathways it regulates, such as arachidonic acid metabolism. nih.govresearchgate.net
A future research framework should include:
Transcriptomics (RNA-Seq): To identify which genes are up- or down-regulated in response to treatment with the compound, providing insights into the cellular pathways being modulated.
Proteomics: To quantify changes in protein expression levels, identifying the specific proteins that are the ultimate effectors of the compound's activity.
Metabolomics: To analyze changes in the cellular metabolome, revealing alterations in metabolic pathways and identifying potential biomarkers of efficacy or off-target effects. nih.gov
By integrating these datasets, researchers can construct detailed network models of the compound's mechanism of action, leading to a more profound understanding of its therapeutic potential and facilitating the rational design of second-generation derivatives.
Development of Environmentally Sustainable Applications
Gallic acid is a naturally derived, biodegradable compound, making it an attractive starting material for green chemistry applications. numberanalytics.com Research into this compound could extend this environmental benefit to new domains.
Potential sustainable applications to be explored include:
Bio-based Polymers: The formyl and carboxylic acid groups are ideal functionalities for polymerization reactions. This compound could serve as a monomer or cross-linking agent for the creation of new, biodegradable polyesters or resins, reducing reliance on petrochemicals.
Smart Packaging: The antioxidant properties inherent to the gallic acid scaffold, combined with the reactive aldehyde, could be leveraged in active and intelligent food packaging. researchgate.net The compound could be incorporated into packaging films to act as an oxygen scavenger or as a sensor that changes color in response to food spoilage. researchgate.net
Anti-fouling Coatings: Phenolic compounds are known to have antimicrobial properties. numberanalytics.com Derivatives of this compound could be developed into environmentally friendly anti-fouling agents to prevent the growth of microorganisms on marine surfaces, offering an alternative to toxic, heavy-metal-based coatings. researchgate.net
Predictive Modeling for Future Research Endeavors
To accelerate the discovery and optimization process, computational and predictive modeling techniques will be indispensable. These in silico methods can guide synthetic efforts by prioritizing compounds with the highest probability of success, thereby saving time and resources.
Key modeling approaches would include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate the structural features of a series of derivatives with their biological activity. arabjchem.org This allows for the prediction of activity for yet-unsynthesized compounds. Studies on gallic acid derivatives have successfully used QSAR to build predictive models for analgesic and immunomodulatory activities. nih.govnih.gov
Molecular Docking: This technique can be used to predict how the compound and its derivatives bind to the active site of a specific biological target, such as an enzyme or receptor. This provides insights into the molecular basis of its activity and can guide the design of more potent and selective analogues.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives. This early-stage screening helps to identify candidates with favorable drug-like properties and flag potential liabilities before committing to costly synthesis and testing. nih.gov
By combining these predictive models, researchers can adopt a "design-synthesize-test-learn" cycle that is more efficient and targeted, significantly enhancing the translational potential of this compound as a lead compound for various applications.
Q & A
Q. What are the established methods for synthesizing 2-Formyl-3,4,5-trihydroxybenzoic acid, and how do natural isolation approaches compare with chemical synthesis in yield and purity?
Methodological Answer:
- Natural Isolation : The compound can be isolated from marine-derived fungi (e.g., Talaromyces sp.) via chromatographic techniques, as demonstrated in studies on structurally similar polyhydroxybenzoic acid derivatives .
- Chemical Synthesis : Synthetic routes may involve formylation of gallic acid (3,4,5-trihydroxybenzoic acid) using Vilsmeier-Haack or Duff reactions. For example, Knoevenagel condensation has been employed for analogous formyl-substituted benzoic acids, requiring optimization of reaction conditions (e.g., temperature, catalysts) to avoid over-oxidation of hydroxyl groups .
- Comparison : Natural isolation often yields lower quantities but higher stereochemical specificity, while chemical synthesis allows scalable production but may require purification steps (e.g., recrystallization, HPLC) to remove byproducts .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, particularly in confirming the positions of hydroxyl and formyl substituents?
Methodological Answer:
- 1D/2D NMR : Use , , and DEPT-135 NMR to identify proton environments and carbon types. COSY and HSQC experiments resolve overlapping aromatic signals, while HMBC confirms long-range correlations between the formyl group and adjacent hydroxyls .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF provides molecular weight validation and fragmentation patterns to confirm functional groups.
- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine crystal structures to determine substituent positions and hydrogen-bonding networks .
Q. What preliminary biological screening models are recommended to evaluate the antimicrobial potential of this compound, based on structural analogs?
Methodological Answer:
- In Vitro Assays : Follow protocols for structurally related compounds, such as agar diffusion or microdilution assays against Helicobacter pylori (as seen in studies on dankasterone A) or Gram-positive/negative pathogens .
- Enzyme Inhibition : Test carbonic anhydrase inhibition using spectrophotometric assays (e.g., esterase activity with 4-nitrophenyl acetate), as done for gallic acid derivatives .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to investigate the contribution of the formyl group in this compound to its biological activity?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., methyl esterification of the formyl group, hydroxyl protection via acetylation) using regioselective reactions .
- Bioactivity Testing : Compare inhibitory effects of analogs in enzyme assays (e.g., carbonic anhydrase) or antimicrobial models. For example, sulfonamide derivatives of gallic acid showed enhanced activity, suggesting similar strategies for formyl analogs .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions between the formyl group and active sites of target proteins .
Q. What experimental strategies are employed to resolve contradictions in reported bioactivity data for this compound derivatives across different assay systems?
Methodological Answer:
- Orthogonal Assays : Validate results using multiple methods (e.g., enzyme inhibition + cellular cytotoxicity assays) to rule out false positives/negatives.
- Meta-Analysis : Systematically compare data across studies, adjusting for variables like solvent polarity (DMSO vs. aqueous buffers) or cell line specificity .
- Stability Studies : Assess compound degradation under assay conditions (e.g., pH, temperature) via LC-MS to confirm bioactivity correlates with intact structure .
Q. What advanced crystallization techniques and refinement protocols (e.g., SHELX suite) are critical for determining the three-dimensional structure of this compound complexes with biological targets?
Methodological Answer:
- Crystallization : Optimize conditions (e.g., vapor diffusion with PEG-based precipitants) for co-crystallizing the compound with proteins like carbonic anhydrase.
- Data Collection : Use synchrotron radiation for high-resolution diffraction data (≤1.0 Å) to resolve electron density maps for hydroxyl and formyl groups .
- Refinement : Apply SHELXL with restraints for hydrogen-bonding networks and anisotropic displacement parameters. Validate with R-factors and Ramachandran plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
